REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]([N+:14]([O-])=O)=[C:6]([CH2:8][C:9](OCC)=[O:10])[CH:7]=1>[Fe].CC(O)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[F:17])[NH:14][C:9](=[O:10])[CH2:8]2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 mL of EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 50 mL of a saturated NaHCO3 solution
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified with silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 40% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(NC2=CC1F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |